molecular formula C5H5N5 B1224486 2-Hydrazinylpyrimidine-5-carbonitrile CAS No. 38373-51-2

2-Hydrazinylpyrimidine-5-carbonitrile

Cat. No.: B1224486
CAS No.: 38373-51-2
M. Wt: 135.13 g/mol
InChI Key: ZMPBWIQKNOTOTR-UHFFFAOYSA-N
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Description

2-Hydrazinylpyrimidine-5-carbonitrile is an organic compound with the molecular formula C₅H₅N₅. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of a hydrazine group (-NH-NH₂) attached to the pyrimidine ring and a cyano group (-CN) at the 5-position of the ring. It is primarily used in scientific research due to its potential pharmacological properties.

Scientific Research Applications

2-Hydrazinylpyrimidine-5-carbonitrile has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

Target of Action

The primary target of 2-Hydrazinylpyrimidine-5-carbonitrile is the vascular endothelial growth factor receptor-2 (VEGFR-2) . VEGFR-2 is a type of tyrosine kinase receptor that mediates the majority of the downstream effects of VEGF in angiogenesis, which includes mediation of endothelial cell migration, proliferation, and new blood vessel formation .

Mode of Action

This compound acts as an ATP mimicking tyrosine kinase inhibitor . It binds to the ATP-binding site of the VEGFR-2, thereby inhibiting the receptor’s kinase activity . This prevents the receptor from activating its downstream signaling pathways, ultimately inhibiting angiogenesis .

Biochemical Pathways

By inhibiting VEGFR-2, this compound disrupts the VEGF/VEGFR-2 pathway, which plays a crucial role in angiogenesis . This pathway contributes to the progression of numerous cancer types, including breast, colon, gastric, and lung cancers, by promoting cell migration, metastasis, and angiogenesis . Therefore, the inhibition of this pathway is a key mechanism in the anti-angiogenic therapy against cancer .

Result of Action

The inhibition of VEGFR-2 by this compound leads to a decrease in angiogenesis, thereby limiting the supply of oxygen and nutrients to the tumor, which can inhibit tumor growth . In vitro studies have shown that this compound exhibits cytotoxic activities against various human cancer cell lines .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its stability and efficacy may be affected by exposure to light, oxygen, and temperature . Furthermore, the compound’s action may also be influenced by the tumor microenvironment, such as hypoxia, which can upregulate VEGF expression and thereby potentially affect the efficacy of VEGFR-2 inhibitors .

Safety and Hazards

The compound is classified as dangerous with the signal word “Danger” and has the UN number 2811 . It has hazard statements H301, H311, and H331 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P330, P363, and P501 .

Future Directions

A new series of pyrimidine-5-carbonitrile derivatives has been designed as ATP mimicking tyrosine kinase inhibitors of the epidermal growth factor receptor (EGFR) . These compounds were synthesized and evaluated for their in vitro cytotoxic activities against a panel of four human tumor cell lines . This suggests potential future directions in the development of new pyrimidine-5-carbonitrile derivatives as novel anti-cancer, dual EGFRWT/COX-2 inhibitors .

Biochemical Analysis

Biochemical Properties

2-Hydrazinylpyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as tyrosine kinases, which are crucial for cell signaling and regulation. The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting downstream signaling pathways . Additionally, this compound has been shown to interact with proteins involved in DNA replication and repair, further highlighting its potential as a therapeutic agent .

Cellular Effects

The effects of this compound on various cell types and cellular processes have been extensively studied. In cancer cells, the compound has been observed to induce apoptosis, or programmed cell death, by disrupting key signaling pathways . It also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell proliferation and survival . Furthermore, this compound influences cellular metabolism by inhibiting enzymes involved in metabolic pathways, resulting in altered metabolite levels and reduced energy production .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of target enzymes, such as tyrosine kinases, and inhibits their catalytic activity . This inhibition prevents the phosphorylation of downstream signaling molecules, thereby disrupting cell signaling pathways . Additionally, the compound can induce conformational changes in proteins, affecting their stability and function . These molecular interactions contribute to the compound’s ability to modulate cellular processes and exert therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard storage conditions, maintaining its activity for extended periods . It can undergo degradation when exposed to extreme conditions, such as high temperatures or acidic environments . Long-term studies have shown that the compound’s effects on cellular function can persist even after prolonged exposure, indicating its potential for sustained therapeutic applications .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, it can cause toxic effects, including liver damage and hematological abnormalities . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism . The compound is primarily metabolized in the liver, where it undergoes enzymatic transformations to form various metabolites . These metabolites can further interact with other metabolic pathways, affecting the overall metabolic flux and influencing the levels of key metabolites . Understanding these metabolic interactions is crucial for optimizing the compound’s therapeutic potential and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, the compound can accumulate in specific compartments, such as the cytoplasm or nucleus, depending on its interactions with cellular components . These distribution patterns can influence the compound’s activity and effectiveness in different cellular contexts .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments through post-translational modifications or interactions with targeting signals . For example, it may localize to the nucleus to interact with DNA and transcription factors, or to the mitochondria to affect cellular metabolism . Understanding the subcellular localization of the compound is essential for elucidating its mechanisms of action and optimizing its therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinylpyrimidine-5-carbonitrile typically involves the reaction of 2-chloropyrimidine-5-carbonitrile with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The general reaction scheme is as follows:

2-Chloropyrimidine-5-carbonitrile+Hydrazine hydrateThis compound+HCl\text{2-Chloropyrimidine-5-carbonitrile} + \text{Hydrazine hydrate} \rightarrow \text{this compound} + \text{HCl} 2-Chloropyrimidine-5-carbonitrile+Hydrazine hydrate→this compound+HCl

The reaction mixture is heated under reflux for several hours, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinylpyrimidine-5-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydrazine group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products

    Oxidation: Azo or azoxy derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted pyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-Aminopyrimidine-5-carbonitrile: Similar structure but with an amino group instead of a hydrazine group.

    2-Hydrazinylpyrimidine-4-carbonitrile: Similar structure but with the cyano group at the 4-position.

    2-Hydrazinylpyridine-5-carbonitrile: Similar structure but with a pyridine ring instead of a pyrimidine ring.

Uniqueness

2-Hydrazinylpyrimidine-5-carbonitrile is unique due to the presence of both a hydrazine group and a cyano group on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-hydrazinylpyrimidine-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N5/c6-1-4-2-8-5(10-7)9-3-4/h2-3H,7H2,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMPBWIQKNOTOTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=N1)NN)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401328126
Record name 2-hydrazinylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

13.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24819148
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

38373-51-2
Record name 2-hydrazinylpyrimidine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401328126
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-hydrazinylpyrimidine-5-carbonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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